2,3,4,5,6-Pentafluorobenzyl bromide

Catalog No.
S588400
CAS No.
1765-40-8
M.F
C7H2BrF5
M. Wt
260.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentafluorobenzyl bromide

CAS Number

1765-40-8

Product Name

2,3,4,5,6-Pentafluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene

Molecular Formula

C7H2BrF5

Molecular Weight

260.99 g/mol

InChI

InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2

InChI Key

XDEPVFFKOVDUNO-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)Br

Synonyms

1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene; (Bromomethyl)pentafluorobenzene; (Pentafluorophenyl)methyl Bromide; 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene; 1-(Bromomethyl)pentafluorobenzene; 2,3,4,5,6-Pentafluoro-α-bromotoluene; 2,3,4,5,6-Pentafl

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)Br

The exact mass of the compound 2,3,4,5,6-Pentafluorobenzyl bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96888. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) is a highly electrophilic, perfluorinated alkylating reagent primarily procured for ultra-trace analytical chemistry and advanced materials synthesis. In gas chromatography-mass spectrometry (GC-MS), it is the gold standard for converting carboxylic acids, phenols, amines, and inorganic anions into highly volatile, electron-capturing pentafluorobenzyl (PFB) derivatives [1]. Beyond analytical applications, PFBBr is utilized as a specialized building block in materials science to introduce pentafluorophenyl groups, which impart specific electronic properties, extreme lipophilicity, and strong arene-perfluoroarene stacking interactions [2]. Its dual utility in achieving attomole-level detection limits and tuning the work function of organic electronics makes it a critical raw material for both clinical diagnostics and high-performance material formulation.

Substituting PFBBr with unfluorinated benzyl bromide or standard silylating agents (e.g., BSTFA) fundamentally compromises both analytical sensitivity and material performance. In GC-MS workflows, unfluorinated benzyl bromide lacks the electron-capturing cross-section required for Negative Ion Chemical Ionization (NICI), forcing reliance on Electron Ionization (EI) which suffers from severe matrix interference and up to 1000-fold higher limits of detection [1]. Similarly, while moisture-sensitive silylating agents require strictly anhydrous conditions and exhaustive sample drying, PFBBr uniquely tolerates aqueous matrices, streamlining sample preparation [2]. In materials engineering, replacing the pentafluorobenzyl group with a standard benzyl moiety eliminates the orthogonal face-to-face arene-perfluoroarene stacking interactions, leading to suboptimal charge transport and morphological instability in organic electronic devices [3].

Trace-Level Sensitivity via Negative Ion Chemical Ionization (NICI)

PFBBr is specifically selected over standard silylating agents to maximize sensitivity in GC-MS analysis. When derivatizing analytes such as fatty acids or specific biomarkers, the highly electronegative pentafluorobenzyl group enables highly efficient electron capture. Under NICI conditions, PFB derivatives generate intense [M-PFB]− fragments, routinely achieving limits of detection (LOD) in the low picomolar to attomolar range. In direct comparisons, NICI of PFB derivatives provides signal intensities and LODs that are orders of magnitude superior to the Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI) of standard trimethylsilyl (TMS) derivatives [1].

Evidence DimensionMass Spectrometry Sensitivity (Limit of Detection)
Target Compound DataPFBBr derivatives enable NICI-MS LODs in the femtomolar/attomolar range with minimal matrix background
Comparator Or BaselineBSTFA/TMS derivatives (EI/PICI mode) typically restricted to high nanomolar/picomolar LODs
Quantified DifferenceUp to 100- to 1000-fold enhancement in sensitivity and signal-to-noise ratio
ConditionsGC-MS analysis of biological metabolites (e.g., fatty acids, methylmalonic acid) in complex matrices

Procuring PFBBr is mandatory for clinical and environmental laboratories that must quantify ultra-trace biomarkers or contaminants below the detection threshold of standard EI-MS workflows.

Processability and Derivatization in Aqueous Matrices

A major procurement advantage of PFBBr is its robust reactivity in the presence of water, which circumvents the stringent anhydrous requirements of traditional derivatizing agents. PFBBr quantitatively derivatizes inorganic anions (such as nitrite and nitrate) and short-chain carboxylic acids directly in aqueous-organic mixtures, such as aqueous acetone (e.g., 4:1 acetone-water) at mild temperatures (50–80 °C) [1]. In contrast, standard silylating agents like BSTFA rapidly hydrolyze upon contact with moisture, necessitating time-consuming lyophilization or exhaustive extraction steps prior to derivatization [2].

Evidence DimensionMatrix Moisture Tolerance
Target Compound DataQuantitative derivatization yield achieved directly in aqueous acetone mixtures
Comparator Or BaselineSilylating agents (BSTFA/MSTFA) which rapidly degrade (0% yield) in the presence of water
Quantified DifferenceEliminates the requirement for 100% anhydrous conditions, saving hours of sample preparation time
ConditionsDerivatization of biological fluids (urine, plasma) for GC-MS analysis

This aqueous compatibility drastically reduces sample preparation bottlenecks and prevents the loss of volatile analytes during mandatory drying steps required by alternative reagents.

Crystal Engineering via Arene-Perfluoroarene Stacking

In materials science, PFBBr is utilized to synthesize precursors that exhibit highly ordered supramolecular packing. The incorporation of the pentafluorobenzyl group induces strong, face-to-face arene-perfluoroarene π-π stacking interactions with electron-rich aromatic systems. Crystallographic data demonstrates that these alternating stacks maintain tight interplanar distances of approximately 3.4 Å, providing an attractive stabilization energy of 10–20 kcal/mol [1]. Unfluorinated benzyl bromide derivatives fail to form these specific face-to-face stacks, instead defaulting to weaker edge-to-face (T-shaped) interactions that do not support the same degree of electronic coupling [2].

Evidence DimensionIntermolecular Stacking Distance and Geometry
Target Compound DataFace-to-face arene-perfluoroarene stacking with ~3.4 Å interplanar distance
Comparator Or BaselineUnfluorinated benzyl derivatives exhibiting weaker edge-to-face interactions
Quantified DifferenceProvides 10–20 kcal/mol of attractive stabilization energy unique to the fluorinated system
ConditionsX-ray crystallographic analysis of functionalized imidazolium salts and conjugated polymers

This structural predictability is critical for formulating organic semiconductors and OLED materials where precise charge transport and morphological stability are required.

Ultra-Trace Clinical Biomarker Quantification

PFBBr is the reagent of choice for the GC-NICI-MS quantification of trace metabolites (e.g., methylmalonic acid, prostaglandins, and free fatty acids) in complex biological fluids, leveraging its superior electron-capturing properties to achieve attomole-level detection [1].

Environmental and Forensic Contaminant Profiling

Used to derivatize inorganic anions (nitrite, nitrate, cyanide) and degradation products of chemical warfare agents directly in aqueous environmental samples, bypassing the need for exhaustive drying and preventing volatile analyte loss [2].

Synthesis of High-Mobility Organic Semiconductors

Employed as a functionalizing agent to introduce pentafluorophenyl groups into conjugated polymers and small molecules, exploiting arene-perfluoroarene stacking to optimize charge carrier mobility and tune work functions in optoelectronic devices [3].

XLogP3

3

Boiling Point

174.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (98.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (11.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1765-40-8

Wikipedia

2,3,4,5,6-Pentafluorobenzyl bromide

Dates

Last modified: 08-15-2023

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